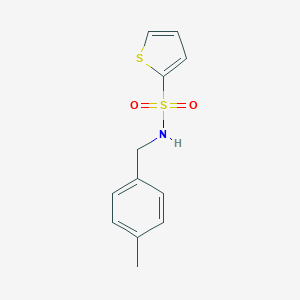
N-(4-methylbenzyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)thiophene-2-sulfonamide, also known as MBTS, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. MBTS is a sulfonamide derivative that is synthesized through a multi-step process.
科学的研究の応用
N-(4-methylbenzyl)thiophene-2-sulfonamide has been studied for its potential use in the field of medicine. Research has shown that N-(4-methylbenzyl)thiophene-2-sulfonamide has anti-inflammatory and anti-cancer properties. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to reduce inflammation in animal models of inflammatory diseases.
作用機序
The mechanism of action of N-(4-methylbenzyl)thiophene-2-sulfonamide is not fully understood. It is believed that N-(4-methylbenzyl)thiophene-2-sulfonamide inhibits the activity of enzymes involved in the inflammatory and cancer pathways. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to have a number of biochemical and physiological effects. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to reduce the growth and proliferation of cancer cells.
実験室実験の利点と制限
N-(4-methylbenzyl)thiophene-2-sulfonamide has a number of advantages for use in lab experiments. N-(4-methylbenzyl)thiophene-2-sulfonamide is relatively easy to synthesize and can be obtained in large quantities. N-(4-methylbenzyl)thiophene-2-sulfonamide is also stable and can be stored for extended periods of time. However, there are also limitations to the use of N-(4-methylbenzyl)thiophene-2-sulfonamide in lab experiments. N-(4-methylbenzyl)thiophene-2-sulfonamide has low solubility in water, which can make it difficult to dissolve in certain experimental conditions. In addition, N-(4-methylbenzyl)thiophene-2-sulfonamide has not been extensively studied in vivo, which limits its potential use in animal models.
将来の方向性
There are a number of future directions for research on N-(4-methylbenzyl)thiophene-2-sulfonamide. One potential direction is to study the mechanism of action of N-(4-methylbenzyl)thiophene-2-sulfonamide in more detail. This could involve identifying the specific enzymes and pathways that are affected by N-(4-methylbenzyl)thiophene-2-sulfonamide. Another potential direction is to study the effects of N-(4-methylbenzyl)thiophene-2-sulfonamide in animal models of cancer and inflammatory diseases. This could provide valuable information on the potential use of N-(4-methylbenzyl)thiophene-2-sulfonamide in the treatment of these conditions. Finally, further research could be done to optimize the synthesis of N-(4-methylbenzyl)thiophene-2-sulfonamide and to improve its solubility in water.
合成法
N-(4-methylbenzyl)thiophene-2-sulfonamide is synthesized through a multi-step process. The first step involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzyl sulfonate. The second step involves the reaction of 4-methylbenzyl sulfonate with thiophene-2-amine to form N-(4-methylbenzyl)thiophene-2-sulfonamide. The synthesis of N-(4-methylbenzyl)thiophene-2-sulfonamide is a relatively simple process and can be done in a laboratory setting.
特性
製品名 |
N-(4-methylbenzyl)thiophene-2-sulfonamide |
|---|---|
分子式 |
C12H13NO2S2 |
分子量 |
267.4 g/mol |
IUPAC名 |
N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S2/c1-10-4-6-11(7-5-10)9-13-17(14,15)12-3-2-8-16-12/h2-8,13H,9H2,1H3 |
InChIキー |
GWIZMNGHGMASIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
正規SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299153.png)
![Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B299157.png)
![2-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299158.png)
![2,6-Bis(4-fluorobenzyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B299160.png)
![2-{3-[(1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299161.png)
![2,6-bis(2-fluorophenyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B299162.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)